molecular formula C13H23ClN2O2 B3957268 5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride

5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride

Cat. No.: B3957268
M. Wt: 274.79 g/mol
InChI Key: YEZBRVNWQVXTSK-UHFFFAOYSA-N
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Description

5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a carboxamide group, and a di(propan-2-yl)amino substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan ring with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

    Addition of the Di(propan-2-yl)amino Group: The di(propan-2-yl)amino group is added via nucleophilic substitution reactions, where di(propan-2-yl)amine reacts with a suitable electrophile on the furan ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The di(propan-2-yl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The di(propan-2-yl)amino group can interact with enzymes or receptors, modulating their activity. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diisopropylamine: A secondary amine with similar structural features.

    VX nerve agent: Contains a di(propan-2-yl)amino group but is used in a completely different context.

    2-(di(propan-2-yl)amino)methylacrylate: Shares the di(propan-2-yl)amino group but differs in its overall structure and applications.

Uniqueness

5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride is unique due to its combination of a furan ring, carboxamide group, and di(propan-2-yl)amino substituent, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-9(2)15(10(3)4)8-11-6-7-12(17-11)13(16)14-5;/h6-7,9-10H,8H2,1-5H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZBRVNWQVXTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(O1)C(=O)NC)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride
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5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride
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5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride
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5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride
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5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride

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